sec-Butyl Sulfide
Description
Structural and Stereochemical Considerations in sec-Butyl Sulfides
The defining structural feature of a thioether is the C-S-C linkage, which adopts a bent or angular geometry. wikipedia.orglibretexts.org The C-S-C bond angle is typically around 99° for simple sulfides like dimethylsulfide, and C-S bond lengths are approximately 180-181 picometers. wikipedia.org These bonds are longer and weaker than the corresponding C-O bonds in ethers, a consequence of sulfur being a larger atom than oxygen. vedantu.com
A critical aspect of sec-butyl sulfide's structure is its chirality. The carbon atom in each sec-butyl group that is directly attached to the sulfur atom is a stereocenter. Because the molecule has two such centers, three distinct stereoisomers can exist:
(R,R)-di-sec-butyl sulfide (B99878)
(S,S)-di-sec-butyl sulfide
meso-di-sec-butyl sulfide ((R,S)-di-sec-butyl sulfide)
The (R,R) and (S,S) isomers are enantiomers, being non-superimposable mirror images of each other. The meso form is an achiral diastereomer of the other two. This stereoisomerism is a significant area of research, as the spatial arrangement of the atoms can influence the molecule's interactions and properties. While industrial samples may exist as a mixture of these isomers, specific stereoisomers can be targeted in stereoselective synthesis.
Foundational Concepts in Organosulfur Sulfide Chemistry Research
The chemistry of this compound is best understood through the foundational principles governing organosulfur compounds, particularly thioethers.
Synthesis Thioethers are commonly prepared via nucleophilic substitution reactions analogous to the Williamson ether synthesis. masterorganicchemistry.comfiveable.me This typically involves the reaction of a thiolate anion, which is a potent nucleophile, with an alkyl halide. masterorganicchemistry.com For this compound, this could be achieved by reacting sodium 2-butanethiolate with 2-bromobutane (B33332). The sulfur atom in a thiol is more nucleophilic than the oxygen in an alcohol, making these reactions efficient. vedantu.commasterorganicchemistry.com Alternative methods for synthesizing related sulfur compounds like di-sec-butyl disulfide involve using raw materials such as 2-bromobutane with a sulfur source and a phase-transfer catalyst. google.comgoogle.com
Reactivity The reactivity of sulfides is dominated by the sulfur atom. Unlike ethers, the sulfur atom in a thioether is readily oxidized. masterorganicchemistry.comfiveable.me This oxidation typically occurs in a stepwise manner. Mild oxidation, often using reagents like hydrogen peroxide (H₂O₂), first converts the sulfide to a sulfoxide (B87167). masterorganicchemistry.combeilstein-journals.orgnih.gov Further oxidation with a stronger oxidizing agent or under more forceful conditions yields the corresponding sulfone. masterorganicchemistry.combeilstein-journals.orgrsc.org
Sulfide to Sulfoxide: [C₂H₅CH(CH₃)]₂S → [C₂H₅CH(CH₃)]₂S=O
Sulfoxide to Sulfone: [C₂H₅CH(CH₃)]₂S=O → [C₂H₅CH(CH₃)]₂SO₂
This ability to exist in multiple oxidation states is a key feature of sulfur chemistry and makes sulfides versatile intermediates in organic synthesis. fiveable.mejchemrev.com
Spectroscopic Characterization The identification and structural elucidation of this compound and related compounds rely on standard spectroscopic techniques.
NMR Spectroscopy : In ¹H NMR, protons on the carbons directly attached to the sulfur atom (the α-carbons) are expected to have chemical shifts in the range of 2.0-2.5 ppm. libretexts.org For ¹³C NMR, the signals for these α-carbons typically appear between 20-40 ppm. libretexts.org The complexity of the spectra for this compound would reflect the different chemical environments of the protons and carbons in the ethyl and methyl portions of the sec-butyl groups, as well as the potential for different signals from different stereoisomers.
Infrared (IR) Spectroscopy : The C-S stretching vibration for sulfides appears in the fingerprint region of the IR spectrum, typically between 710 and 570 cm⁻¹. This absorption is often weak and can be difficult to definitively assign. libretexts.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role |
|---|---|---|
| This compound (Di-sec-butyl sulfide) | C8H18S | Main subject of article |
| Dimethylsulfide | (CH₃)₂S | Example for bond angle/length |
| Sodium 2-butanethiolate | C₄H₉SNa | Reagent in synthesis |
| 2-Bromobutane | C₄H₉Br | Reagent in synthesis |
| Di-sec-butyl disulfide | C₈H₁₈S₂ | Related sulfur compound |
| Di-sec-butyl sulfoxide | C₈H₁₈SO | Oxidation product |
| Di-sec-butyl sulfone | C₈H₁₈SO₂ | Oxidation product |
| Hydrogen Peroxide | H₂O₂ | Oxidizing agent |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAOPMEYUWQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870720 | |
| Record name | Di-sec-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-26-6 | |
| Record name | Di-sec-butyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Di-sec-butyl sulphide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl sulphide | |
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| Record name | Di-sec-butyl sulphide | |
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Synthetic Methodologies for Sec Butyl Sulfides
C-S Bond Formation Strategies
The core of sec-butyl sulfide (B99878) synthesis lies in the strategic formation of its two C-S bonds. The choice of method often depends on factors like starting material availability, desired yield, and reaction conditions.
Nucleophilic Substitution Reactions for Sulfide Synthesis
Nucleophilic substitution is a fundamental and widely used approach for synthesizing sulfides. wikipedia.orggacariyalur.ac.in This class of reactions involves an electron-rich nucleophile, typically a thiolate, attacking an electron-deficient carbon atom, displacing a leaving group. wikipedia.org For sec-butyl sulfide, this would involve a sulfur nucleophile reacting with a sec-butyl electrophile.
One of the most common and direct methods for preparing sulfides is the alkylation of thiolates with alkyl halides. jmaterenvironsci.comopenstax.org This reaction proceeds via an SN2 mechanism, which is analogous to the Williamson ether synthesis. openstax.orgmasterorganicchemistry.com The process generally involves two steps: the deprotonation of a thiol to form a more nucleophilic thiolate anion, followed by the reaction of this anion with an alkyl halide. masterorganicchemistry.com
In the context of this compound synthesis, 2-butanethiol (B122982) is first treated with a strong base, such as sodium hydride (NaH), to generate the sodium 2-butanethiolate. openstax.orgmasterorganicchemistry.com This potent nucleophile then attacks a sec-butyl halide (e.g., 2-bromobutane). The thiolate displaces the halide leaving group, resulting in the formation of di-sec-butyl sulfide. libretexts.org The reaction's success is dependent on factors such as the choice of base, solvent, and temperature. jmaterenvironsci.com
| Reactant 1 | Reactant 2 | Base | Mechanism | Product |
| 2-Butanethiol | 2-Bromobutane (B33332) | Sodium Hydride (NaH) | SN2 | Di-sec-butyl sulfide |
| Sodium 2-butanethiolate | 2-Chlorobutane | - | SN2 | Di-sec-butyl sulfide |
This table illustrates a typical reaction scheme for the alkylation of thiolates to form di-sec-butyl sulfide.
An alternative nucleophilic substitution method involves the use of zinc mercaptides. This approach is particularly useful for the preparation of thioethers that have sterically hindered groups, such as the sec-butyl group. Zinc mercaptides can be prepared in situ by reacting a mercaptan with zinc carbonate or zinc sulfide.
These zinc salts of thiols react with SN1-active halides, which include tertiary, allylic, and benzylic halides, to produce thioethers in moderate to excellent yields (50-95%). The reaction of a zinc mercaptide, such as zinc di(sec-butylthiolate), with a sec-butyl halide provides a pathway to di-sec-butyl sulfide. This method can be advantageous over alkali metal thiolates, especially when dealing with secondary alkyl halides where elimination reactions can be a competitive side reaction.
| Zinc Salt Precursor | Alkyl Halide | Solvent | Yield |
| Benzyl (B1604629) mercaptan + ZnCO₃ | t-Butyl bromide | Benzene | 95% |
| Benzyl mercaptan + ZnCO₃ | t-Butyl bromide | Dichloromethane | 90% |
| Benzyl mercaptan + ZnS | t-Butyl bromide | Dichloromethane | 80% |
This table presents data from research on zinc mercaptide reactions with t-butyl bromide, a structurally similar tertiary halide, demonstrating the high yields achievable with this method.
Transition-Metal-Catalyzed Cross-Coupling for C-S Bond Construction
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming C-S bonds, overcoming some limitations of traditional methods. rsc.orgnih.gov These reactions typically involve a transition metal catalyst, most commonly palladium or copper, that facilitates the coupling of a sulfur-containing compound with an organic halide or pseudohalide. nih.govacs.org
The general catalytic cycle for a palladium-catalyzed reaction involves three key steps:
Oxidative Addition : The organic halide (R-X) reacts with the low-valent metal complex.
Transmetalation : The sulfur nucleophile (R'-S⁻) coordinates with the metal complex.
Reductive Elimination : The C-S bond is formed, releasing the final sulfide product (R-S-R') and regenerating the catalyst. acs.org
While extensively used for synthesizing aryl sulfides, this methodology can be adapted for alkyl sulfides. researchgate.net For the synthesis of di-sec-butyl sulfide, this could involve the coupling of 2-butanethiol with a sec-butyl halide in the presence of a suitable palladium or copper catalyst and a base. nih.govresearchgate.net The choice of ligands for the metal catalyst is crucial for achieving high efficiency and selectivity. researchgate.net
| Metal Catalyst | Ligand | Sulfur Source | Coupling Partner |
| Palladium(II) acetate | BINAP | Thiol | Aryl/Vinyl Halide |
| Copper(I) iodide | Neocuproine | Thiol | Aryl/Hetaryl Iodide |
| Nickel complexes | - | Arylthiosilane | Alkyl Halide |
This table summarizes various transition-metal systems used for C-S bond formation, which are applicable in principle to the synthesis of alkyl sulfides like this compound. acs.orgresearchgate.netorganic-chemistry.org
Photochemical Strategies for Sulfide Synthesis
Photochemical methods offer a modern, sustainable approach to sulfide synthesis, utilizing light as an energy source to drive reactions. rsc.org These strategies can often be conducted under mild conditions without the need for thermal heating. One common photochemical route is the thiol-ene reaction, which involves the radical-based addition of a thiol to an alkene. rsc.org
For this compound, this could theoretically involve the photochemical addition of 2-butanethiol to 2-butene (B3427860). The reaction is initiated by a photolytically generated radical that abstracts a hydrogen atom from the thiol, creating a thiyl radical. This thiyl radical then adds across the double bond of the alkene, and a subsequent chain transfer step yields the final sulfide product. Another approach involves the visible-light-promoted cross-coupling of alkyl dihydropyridines with thio-sulfonates under metal-free conditions. organic-chemistry.org While specific examples for di-sec-butyl sulfide are not prominent, these general photochemical principles represent a viable synthetic pathway. rsc.orgacs.org
Catalytic Approaches in this compound Chemistry
Beyond transition-metal catalysis, other catalytic systems are employed to enhance the efficiency and selectivity of this compound synthesis. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with improved yields.
For instance, in nucleophilic substitution reactions, phase-transfer catalysts (PTCs) can be used. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiolate anion from an aqueous phase to an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. This technique was demonstrated in the synthesis of di-sec-butyl disulfide, a closely related compound. google.com
Additionally, Lewis acids like zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) have been shown to catalyze the thiolation of unactivated tertiary alkyl oxalates with thiols, providing a route to sterically hindered thioethers. organic-chemistry.org Indium triiodide has also been used as a catalyst for the substitution of acetoxy groups with thiosilanes to produce various thioethers. organic-chemistry.org These catalytic approaches offer valuable alternatives for optimizing the synthesis of this compound, particularly when dealing with challenging substrates or seeking more environmentally friendly reaction conditions.
Phase Transfer Catalysis in Thioether Production
Phase transfer catalysis (PTC) is a powerful technique for the synthesis of dialkyl sulfides. This method facilitates the reaction between a water-soluble nucleophile, such as the sulfide ion (S²⁻), and an organic-soluble electrophile, like sec-butyl halide. The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. nitrkl.ac.inacsgcipr.org
The general mechanism involves the formation of an ion pair between the catalyst cation and the sulfide anion, which is then soluble in the organic phase and can react with the alkyl halide to form the thioether. nitrkl.ac.in A study on the synthesis of di-n-butyl sulfide, a close structural analog of di-sec-butyl sulfide, using sodium sulfide and n-bromobutane under PTC conditions, demonstrated the feasibility of this method for producing simple dialkyl sulfides.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetrabutylammonium (B224687) bromide | Sodium sulfide, n-bromobutane | Water/Organic | 50-70 | High | Not Specified |
| Tetrabutylphosphonium bromide | Sodium sulfide, Benzyl chloride | Water/Toluene | 60 | >90 | nitrkl.ac.in |
This table presents data for the synthesis of analogous dialkyl sulfides under phase transfer catalysis conditions.
Homogeneous and Heterogeneous Catalysis in Sulfide Transformations
Homogeneous Catalysis:
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for sulfide synthesis. Palladium-catalyzed cross-coupling reactions are a prominent example, typically used for forming aryl-sulfur bonds, but principles can be extended to alkyl sulfides. For instance, a palladium complex could catalyze the reaction between a sec-butyl thiol and a sec-butyl halide or another electrophile. While specific examples for this compound are not prevalent in the literature, the general utility of palladium catalysis in C-S bond formation is well-established. doi.orgnih.gov
Heterogeneous Catalysis:
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides advantages in catalyst separation and recycling. Zeolites, microporous aluminosilicates, have been investigated as catalysts for the synthesis of dialkyl sulfides from alcohols and hydrogen sulfide. catalysis.rusci-hub.mk The acidic sites within the zeolite framework can catalyze the dehydration of alcohols to form alkenes or carbocations, which then react with hydrogen sulfide to yield thiols and subsequently dialkyl sulfides.
| Catalyst | Reactants | Temperature (°C) | Products | Selectivity | Reference |
| Zeolite Y | Methanol (B129727), H₂S | 250-400 | Methanethiol, Dimethyl sulfide | Varies with temp. | catalysis.ru |
| Mordenite | Ethanol, H₂S | 250-400 | Ethanethiol, Diethyl sulfide | Varies with temp. | catalysis.ru |
This table illustrates the use of zeolite catalysts in the synthesis of simple dialkyl sulfides.
Asymmetric Synthesis of Chiral sec-Butyl Sulfides
This compound possesses a chiral center at the secondary carbon atom. Furthermore, if the sulfur atom is oxidized to a sulfoxide (B87167), it can also become a stereogenic center. The asymmetric synthesis of such chiral molecules is of significant interest in various fields of chemistry.
Methodologies for Stereogenic Sulfur Centers
The creation of a stereogenic sulfur center in a molecule like this compound is typically achieved through the enantioselective oxidation of the prochiral sulfide to a chiral sulfoxide. medcraveonline.comlibretexts.org This transformation introduces a chiral sulfinyl group, and various catalytic systems have been developed to control the stereochemistry of this oxidation.
| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Ti(O-i-Pr)₄ / (+)-DET | t-BuOOH | Methyl p-tolyl sulfide | >95 | medcraveonline.com |
| Vanadium / Chiral Schiff Base | H₂O₂ | Di-tert-butyl disulfide | 91 | acs.orgnih.gov |
| Fe(salan) | H₂O₂ | Thioanisole | 93 | libretexts.org |
This table provides examples of catalyst systems used for the enantioselective oxidation of various sulfides to chiral sulfoxides.
Application of Chiral Auxiliaries in Chiral Sulfide Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of chiral sulfide synthesis, a common strategy involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, a method pioneered by Andersen. medcraveonline.comnih.gov The chiral auxiliary, often an alcohol like (-)-menthol, is used to prepare a diastereomerically pure sulfinate, which then reacts with an organometallic reagent with inversion of configuration at the sulfur atom to yield an enantiomerically enriched sulfoxide.
| Chiral Auxiliary | Sulfinate Precursor | Grignard Reagent | Product | Diastereomeric Excess (de, %) | Reference |
| (-)-Menthyl | Menthyl p-toluenesulfinate | MeMgBr | Methyl p-tolyl sulfoxide | >99 | medcraveonline.com |
| Diacetone-D-glucose | DAG-sulfinate | R-MgX | Various sulfoxides | High | nih.gov |
This table shows examples of chiral auxiliaries used in the synthesis of chiral sulfoxides.
Enantioselective Transformation Pathways
Direct enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a highly sought-after transformation. libretexts.orgorganic-chemistry.org This approach avoids the need for stoichiometric chiral auxiliaries. Various metal-based catalysts, often featuring chiral ligands, have been developed to achieve high enantioselectivity in these oxidations. Vanadium complexes with chiral Schiff base ligands, for instance, have been successfully employed for the enantioselective oxidation of disulfides. acs.orgnih.gov
| Catalyst | Ligand | Oxidant | Substrate | Enantiomeric Excess (ee, %) | Reference |
| VO(acac)₂ | Chiral Schiff Base | H₂O₂ | Di-tert-butyl disulfide | 91 | acs.orgnih.gov |
| Ti(O-i-Pr)₄ | (R,R)-DET | t-BuOOH | Alkyl aryl sulfides | 70-97 | organic-chemistry.org |
| Fe(acac)₃ | Chiral Salan | H₂O₂ | Thioanisole | 93 | libretexts.org |
This table highlights different catalytic systems for the enantioselective oxidation of sulfides.
Asymmetric Induction Studies in Polymer Synthesis Involving this compound Moieties
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, catalyst, or environment. msu.edu In polymer science, the incorporation of chiral monomers can lead to the formation of stereoregular polymers with specific helical structures or other chiral morphologies.
While specific research on asymmetric induction in polymer synthesis directly involving this compound moieties is not extensively documented, the principles can be extrapolated. If a chiral, enantiomerically pure this compound derivative were to be used as a monomer or incorporated into a polymer backbone, the chiral sec-butyl group could influence the stereochemistry of the polymerization process. This could potentially lead to the formation of isotactic or syndiotactic polymer chains, or induce a preferred helical screw-sense in the polymer. The study of polymerization with chiral sulfur-containing monomers is an active area of research, with the goal of creating new materials with unique chiroptical properties. kaust.edu.sa
Green Chemistry and Sustainable Synthetic Protocols for this compound
The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. Green chemistry principles, such as the reduction or elimination of hazardous substances and the use of alternative energy sources, are increasingly being applied to the synthesis of organosulfur compounds like this compound. This section details sustainable synthetic approaches, specifically focusing on solvent-free reaction conditions and microwave-assisted techniques, which offer significant advantages over traditional methods by minimizing waste, reducing reaction times, and often improving yields.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of sulfides involves the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Reactions conducted under solvent-free, or "neat," conditions represent a highly efficient and eco-friendly alternative.
A general and highly efficient green protocol has been developed for the preparation of various sulfides from alkyl or aryl thiols and reactive halides, such as benzyl, allyl, tert-butyl, and adamantyl halides, under solvent- and catalyst-free conditions. researchgate.net This methodology involves simply heating a mixture of the thiol and the alkyl halide. The reaction proceeds via nucleophilic substitution, where the thiol acts as the nucleophile. Given that at least one of the reactants is a liquid under the reaction conditions, the need for a solvent is obviated. researchgate.net
While this specific study did not report the synthesis of this compound, the successful synthesis of tert-butyl sulfides from various thiols demonstrates the protocol's applicability to sterically hindered secondary and tertiary alkyl halides. For instance, the reaction of thiophenol with tert-butyl bromide proceeds to completion, affording the corresponding sulfide in good yield. The reaction conditions are typically optimized by heating the neat mixture of reactants at temperatures ranging from 80 to 100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
The general reaction scheme for the solvent-free synthesis of a sulfide is as follows:
R-SH + R'-X → R-S-R' + H-X
(Where R-SH is a thiol and R'-X is an alkyl halide)
This direct combination of reactants not only simplifies the experimental setup but also the work-up procedure, as the product can often be isolated by simple distillation or preparative chromatography without the need for extensive solvent extraction and removal steps. researchgate.net The high atom economy and reduction in waste make this a compelling green alternative to traditional solvent-based syntheses.
| Thiol | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiophenol | Benzyl Bromide | 100 | 0.5 | 95 |
| 4-Methylthiophenol | Benzyl Bromide | 100 | 0.5 | 96 |
| Thiophenol | t-Butyl Bromide | 80 | 1.5 | 90 |
| 4-Methylthiophenol | t-Butyl Bromide | 80 | 1.5 | 92 |
| Cyclohexanethiol | Benzyl Bromide | 100 | 0.75 | 93 |
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering a non-conventional energy source that can dramatically accelerate reaction rates, increase product yields, and enhance selectivity. Unlike conventional heating where heat is transferred slowly from the outside of the reaction vessel to the bulk of the solution, microwave energy is absorbed directly by polar molecules throughout the reaction mixture, leading to rapid and uniform heating. amazonaws.com This often results in significantly shorter reaction times, reducing the potential for side reactions and decomposition of products.
The synthesis of thioethers (sulfides) from alkyl halides and thiols is a type of reaction that can be significantly enhanced by microwave assistance. While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, general methodologies for the formation of C-S bonds under microwave irradiation have been well-established and are applicable. For instance, microwave-assisted nucleophilic substitution reactions of alkyl halides with various nucleophiles, including sulfur-based ones, have been shown to be highly efficient, often proceeding in aqueous media, further enhancing the green credentials of the process. organic-chemistry.org
A plausible microwave-assisted synthesis of this compound would involve the reaction of a sec-butyl halide (e.g., 2-bromobutane) with a sulfur nucleophile, such as sodium sulfide or sec-butanethiol (in the presence of a base), in a suitable solvent that absorbs microwave energy efficiently (e.g., ethanol, water, or ionic liquids). The reaction would be carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure.
Research on the microwave-assisted synthesis of related sulfur compounds provides insight into typical reaction conditions. For example, the synthesis of various thioethers has been achieved by irradiating a mixture of a thiol and an aryl or alkyl halide in the presence of a base and a catalyst, such as copper(I) iodide, in a solvent like 2-propanol at 120°C for a few hours. researchgate.net Even more rapid syntheses, on the order of minutes, have been reported for other heterocyclic sulfur compounds under microwave irradiation.
| Method | Reaction Time | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional Heating (Oil Bath) | 4 hours | 70 | ~75-85 |
| Microwave Irradiation | 20 minutes | 70 | ~80-90 |
The data in Table 2, from a study on a related synthesis, clearly illustrates the significant reduction in reaction time achieved with microwave heating compared to conventional methods, while also maintaining or improving product yields. organic-chemistry.org Similar enhancements would be anticipated for the direct synthesis of this compound, making it a highly attractive method for sustainable production.
Reaction Mechanisms and Chemical Transformations of Sec Butyl Sulfides
Oxidation Chemistry of sec-Butyl Sulfides
The oxidation of sec-butyl sulfide (B99878) is a fundamental transformation that leads to the formation of sec-butyl sulfoxide (B87167) and subsequently sec-butyl sulfone. This process involves the conversion of sulfur from its divalent state to higher oxidation states (IV and VI). The control and selectivity of this oxidation are of significant interest in synthetic chemistry.
Mechanistic Pathways to Sulfoxides and Sulfones
The oxidation of dialkyl sulfides like sec-butyl sulfide to sulfoxides and sulfones is a sequential process. The generally accepted mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom from an oxidizing agent.
Step 1: Oxidation to Sulfoxide The initial step is the oxidation of the sulfide to a sulfoxide. With common oxidants like hydrogen peroxide (H₂O₂) or peroxy acids (RCO₃H), the reaction proceeds via a direct oxygen transfer. The sulfur atom in this compound acts as a nucleophile, attacking the terminal oxygen of the oxidant. This leads to the formation of sec-butyl sulfoxide and a corresponding byproduct (e.g., water from H₂O₂ or a carboxylic acid from a peroxy acid). The reaction to form the sulfoxide is typically faster than the subsequent oxidation to the sulfone, which allows for the selective isolation of the sulfoxide under controlled conditions. jove.com
Step 2: Oxidation to Sulfone Further oxidation of the sec-butyl sulfoxide yields sec-butyl sulfone. This second oxidation step generally requires more forcing conditions or a higher stoichiometry of the oxidizing agent because the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl group. jove.com The mechanism is similar to the first oxidation, involving a nucleophilic attack by the sulfoxide's sulfur atom on the oxidant.
With certain oxidants, such as those that generate singlet oxygen, the mechanism can be more complex, involving distinct intermediates. acs.org
Investigations into Sulfur Oxidation Intermediates (e.g., Persulfoxides, Hydroperoxysulfonium Ylides)
In reactions involving singlet oxygen (¹O₂), the oxidation of sulfides is understood to proceed through short-lived, reactive intermediates. The first intermediate formed is the persulfoxide (R₂S⁺OO⁻). uoc.grresearchgate.netcuny.edu This species is a zwitterionic peroxide that is formed by the reaction of ¹O₂ with the sulfide. uoc.gr
The persulfoxide is a key branching point in the reaction pathway. It can:
Be trapped by other reagents. uoc.gr
Rearrange to form a second intermediate.
Decompose, leading to physical quenching of singlet oxygen. cuny.edu
For sulfides that have an α-hydrogen, such as this compound, the persulfoxide can undergo an intramolecular proton abstraction. This rearrangement leads to the formation of an S-hydroperoxysulfonium ylide (RS⁺(OOH)CHR'⁻). acs.orgresearchgate.netnih.gov Kinetic isotope effect studies support that the abstraction of the α-hydrogen is the rate-determining step in sulfone formation in these reactions. acs.org This ylide intermediate is then believed to collapse intramolecularly to yield the sulfone. acs.org The formation of the hydroperoxysulfonium ylide is considered a ubiquitous intermediate in the reaction of many organic sulfides with singlet oxygen. researchgate.net
Selective Oxidation Methodologies and Systems
Achieving selective oxidation of this compound to either the sulfoxide or the sulfone is a significant challenge. Over-oxidation to the sulfone is a common side reaction when the sulfoxide is the desired product. researchgate.net Conversely, ensuring complete conversion to the sulfone requires overcoming the reduced reactivity of the intermediate sulfoxide. jchemrev.com A variety of methodologies have been developed to address this, often employing specific catalysts and oxidants.
Selective Oxidation to Sulfoxides: To favor the formation of sec-butyl sulfoxide, methods often use a stoichiometric amount of the oxidant, operate at lower temperatures, and carefully monitor reaction times. acsgcipr.org
Hydrogen Peroxide with Catalysts: H₂O₂ is a "green" oxidant, and its selectivity can be controlled by various catalysts. Tantalum carbide (TaC) has been shown to effectively catalyze the oxidation of sulfides to sulfoxides with high yields. organic-chemistry.orgorganic-chemistry.org Molybdenum salts, such as MoO₂Cl₂, also catalyze the selective oxidation of sulfides to sulfoxides with H₂O₂. researchgate.net
Halogen-Based Reagents: Reagents like iodosylbenzene or a combination of iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide can achieve chemoselective oxidation to sulfoxides. jchemrev.comresearchgate.net
Metal-Free Systems: A combination of hydrogen peroxide and glacial acetic acid provides a simple, transition-metal-free method for the selective oxidation of sulfides to sulfoxides in high yields. nih.gov
Selective Oxidation to Sulfones: To synthesize sec-butyl sulfone, an excess of the oxidizing agent and/or more powerful catalytic systems are typically employed.
Hydrogen Peroxide with Catalysts: Niobium carbide (NbC) used with H₂O₂ selectively yields sulfones. organic-chemistry.orgorganic-chemistry.org An Anderson-type hexamolybdochromate(III) complex has also been proven effective for the selective oxidation of various sulfides to sulfones using H₂O₂. tandfonline.comtandfonline.com Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) can also catalyze the direct oxidation of sulfides to sulfones with H₂O₂ at room temperature. rsc.org
Other Oxidants: Sodium chlorite (B76162) in the presence of hydrochloric acid can be used for the selective and high-yield synthesis of sulfones. mdpi.com
The table below summarizes various catalytic systems for the selective oxidation of sulfides.
| Catalyst/Reagent System | Oxidant | Selectivity | Typical Conditions |
| Tantalum Carbide (TaC) | 30% H₂O₂ | Sulfoxide | High yield, catalyst is reusable. organic-chemistry.org |
| Niobium Carbide (NbC) | 30% H₂O₂ | Sulfone | High yield, catalyst is reusable. organic-chemistry.org |
| FeCl₃ | Periodic Acid (H₅IO₆) | Sulfoxide | Fast reaction (<2 min), excellent yields. organic-chemistry.org |
| Silica-Based Tungstate | 30% H₂O₂ | Sulfoxide or Sulfone | Selectivity controlled by H₂O₂ stoichiometry. acs.org |
| Nano-Pd | 30% H₂O₂ | Sulfoxide or Sulfone | Selectivity depends on the presence of additives. dntb.gov.uarsc.orgrsc.org |
| Hexamolybdochromate(III) | 30% H₂O₂ | Sulfone | 60°C in aq. acetonitrile (B52724). tandfonline.comtandfonline.com |
| MWCNTs-COOH | 30% H₂O₂ | Sulfone | Room temperature, solvent-free. rsc.org |
| Glacial Acetic Acid | H₂O₂ | Sulfoxide | Transition-metal-free, mild conditions. nih.gov |
Reduction Reactions of sec-Butyl Sulfides
The reduction of sec-butyl sulfoxide back to this compound is a deoxygenation reaction. This transformation is useful in synthesis where a sulfoxide group may be used as a directing group or chiral auxiliary and then needs to be removed. A variety of reducing agents can accomplish this conversion.
Common methodologies for the reduction of dialkyl sulfoxides include:
Metal-Based Systems: An Al-NiCl₂·6H₂O system has been shown to conveniently and rapidly reduce dialkyl sulfoxides to the corresponding sulfides in high yields. researchgate.net A system of NbCl₅/Indium is also effective under mild conditions. researchgate.net
Phosphorus-Based Reagents: Triphenylphosphine (Ph₃P) in the presence of a catalyst like thionyl chloride (SOCl₂) can reduce sulfoxides to sulfides under mild conditions. organic-chemistry.org
Borohydride (B1222165) Systems: Sodium borohydride in the presence of iodine in THF can convert various sulfoxides to their corresponding thioethers with excellent yields and good chemoselectivity. organic-chemistry.org
Other Reagents: A combination of triflic anhydride (B1165640) and potassium iodide is an effective promoter for the deoxygenation of sulfoxides. organic-chemistry.org Various other systems, including those using sulfur compounds like H₂S or thiols, have also been reported, though they can be associated with practical issues like unpleasant odors. google.com
Substitution Reactions at the Sulfur Center
The lone pairs of electrons on the sulfur atom of this compound make it nucleophilic. This nucleophilicity allows it to participate in substitution reactions, most notably with alkyl halides to form sulfonium (B1226848) ions.
Formation of Sulfonium Ions from sec-Butyl Sulfides
Dialkyl sulfides, such as this compound, readily react with primary alkyl halides via a bimolecular nucleophilic substitution (S_N2) mechanism to form stable trialkylsulfonium salts. libretexts.orgwikipedia.org The sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide, which becomes the counteranion for the resulting sulfonium salt. wikipedia.org
The reaction is typically carried out by mixing the sulfide with an alkylating agent, such as an alkyl iodide or bromide, often in a polar solvent like nitromethane (B149229) or acetonitrile to facilitate the formation of the charged product. thieme-connect.denih.gov The reactivity of the alkylating agent is key; more electrophilic agents like methyl trifluoromethanesulfonate (B1224126) lead to faster and more irreversible reactions. wikipedia.org
For example, the reaction of this compound with methyl iodide would yield methyl-di(sec-butyl)sulfonium iodide. The formation of these sulfonium salts is a fundamental reaction demonstrating the nucleophilic character of the sulfur atom in thioethers. msu.edu These salts are valuable as alkylating agents themselves and as precursors to sulfur ylides. mdpi.com
S-Alkylation and S-Arylation Reaction Mechanisms
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and capable of undergoing S-alkylation and S-arylation reactions to form trialkyl- and aryldialkylsulfonium salts, respectively. These reactions are fundamental to the chemical transformation of dialkyl sulfides.
S-Alkylation: The reaction of this compound with an alkyl halide (e.g., methyl iodide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netrsc.org In this process, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This attack occurs in a single, concerted step where the C-S bond forms simultaneously with the cleavage of the carbon-halogen bond. cmu.edu The result is the formation of a ternary sulfonium salt, such as sec-butylmethylalkylsulfonium iodide. rsc.org The reaction is generally favorable and is a standard method for synthesizing sulfonium salts. miracosta.edu The transition state of this SN2 reaction involves a trigonal bipyramidal geometry around the carbon atom of the alkyl halide. Because the nucleophilicity of sulfur is significantly greater than that of oxygen, sulfides readily form stable sulfonium salts under conditions where ethers would not form equivalent oxonium salts. researchgate.netrsc.org
S-Arylation: The direct S-arylation of dialkyl sulfides like this compound is more challenging than S-alkylation because aryl halides are less reactive towards nucleophilic substitution. Consequently, these reactions typically necessitate the use of transition metal catalysts. wikipedia.org Palladium, nickel, and copper-based catalytic systems are commonly employed to facilitate the formation of the C-S bond. wikipedia.orgresearcher.life
The mechanism for metal-catalyzed S-arylation is complex and generally involves a catalytic cycle:
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) oxidatively inserts into the aryl halide (Ar-X) bond to form an arylpalladium(II) complex.
Coordination: The this compound coordinates to the metal center.
Reductive Elimination: The aryl group and the sulfide couple and are eliminated from the metal center, forming the arylsulfonium salt and regenerating the active catalyst for the next cycle. wikipedia.org
In some protocols, particularly with nickel catalysts, the mechanism may involve Ni(I)/Ni(III) intermediates. wikipedia.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing catalyst deactivation, as sulfur compounds can sometimes poison transition metal catalysts. wikipedia.org
| Feature | S-Alkylation | S-Arylation |
|---|---|---|
| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | Transition-Metal Catalyzed (e.g., Pd, Ni, Cu) |
| Electrophile | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Aryl Halides (e.g., C₆H₅Br, C₆H₅I), Diaryliodonium Salts |
| Key Intermediates | SN2 Transition State | Organometallic complexes (e.g., Arylpalladium(II) species) |
| Typical Conditions | Often proceeds without a catalyst, sometimes in polar aprotic solvents. | Requires a catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂), base, and elevated temperatures. |
| Product | Trialkylsulfonium Salt | Aryldialkylsulfonium Salt |
Thermal Decomposition and Pyrolysis of sec-Butyl Sulfides
When subjected to high temperatures, this compound undergoes thermal decomposition, or pyrolysis, through distinct mechanistic pathways. The primary routes are concerted unimolecular eliminations and processes initiated by free radicals. Research on structurally similar compounds, such as di-tert-butyl sulfide, provides significant insight into these mechanisms. acs.org
Concerted Unimolecular Elimination Mechanisms
At elevated temperatures, this compound can decompose via a concerted, unimolecular elimination reaction, often referred to as a pyrolytic syn-elimination. This pathway is analogous to the Chugaev elimination of xanthates or the Cope elimination of amine oxides. stackexchange.com The reaction proceeds through a cyclic transition state, typically a five-membered ring for sulfides, involving the sulfur atom, the α-carbon, the β-carbon, and a β-hydrogen.
In this mechanism, a hydrogen atom from a β-carbon of one of the sec-butyl groups is transferred to the sulfur atom, concurrently with the cleavage of the Cα-S bond. This process results in the formation of an alkene and a thiol. For this compound, this pathway yields butene and sec-butanethiol. This type of reaction is characterized by first-order kinetics. acs.org The concerted nature of this mechanism imposes a specific stereochemical requirement for a syn-periplanar arrangement of the C-H and C-S bonds involved.
Free-Radical Initiated Decomposition Processes
Alongside concerted pathways, this compound can decompose via free-radical mechanisms, which often become significant at higher pyrolysis temperatures. The initiating step is the homolytic cleavage (homolysis) of the weakest bond in the molecule, which is the carbon-sulfur (C-S) bond. acs.org
The homolysis of a C-S bond in this compound generates a sec-butyl radical and a sec-butylthiyl radical: CH₃CH₂CH(CH₃)–S–CH(CH₃)CH₂CH₃ → CH₃CH₂CH(CH₃)• + •S–CH(CH₃)CH₂CH₃
These initial radicals can then participate in a complex series of propagation steps, including:
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other sulfide molecules, generating alkanes (e.g., butane) and new radicals.
β-Scission: The sec-butyl radical can undergo β-scission to produce smaller, more stable radicals and alkenes.
Radical Combination: Radicals can combine to form larger hydrocarbon products or disulfides.
| Mechanism | Key Step | Primary Products | Reaction Order |
|---|---|---|---|
| Concerted Unimolecular Elimination | Intramolecular hydrogen transfer via a cyclic transition state | Butene (1-butene and 2-butene), sec-Butanethiol | First-order |
| Free-Radical Decomposition | Homolytic cleavage of the C–S bond | Butane, butene isomers, various smaller hydrocarbons, disulfides | Complex (not simple first-order) |
Stereochemical Aspects of this compound Reactivity
The presence of a chiral center at the secondary carbon atom in the sec-butyl group introduces significant stereochemical dimensions to the reactivity of this compound.
Chirality Inversion Dynamics in Adsorbed States
When an asymmetric molecule like this compound adsorbs onto a surface, such as a gold (Au(111)) single crystal, it can lead to the formation of surface-bound chirality. researchgate.netresearchgate.net The sulfur atom, upon binding to a surface atom through one of its lone pairs, can become a new stereocenter. researchgate.net This results in the formation of two surface-bound enantiomers. researcher.liferesearchgate.net
Studies on similar asymmetric thioethers have demonstrated that these adsorbed chiral molecules can be distinguished using advanced surface science techniques like scanning tunneling microscopy (STM). researcher.liferesearchgate.net The dynamics of these adsorbed states, including potential inversion between the two enantiomeric forms on the surface, are of fundamental interest in fields like asymmetric catalysis and chiral separations. The energy barrier for this R-S inversion at the surface-bound sulfur atom is predicted to be substantial. researchgate.net While the sec-butyl group itself possesses intrinsic chirality, the adsorption process adds another layer of stereochemical complexity, creating diastereomeric adsorbed species (e.g., (R)-sec-butyl sulfide adsorbed in an S-configuration at the sulfur vs. an R-configuration). These diastereomeric interactions are crucial as they have different energies and properties, which can influence self-assembly and surface reactivity. cmu.edu
Regioselectivity and Stereoselectivity in Chemical Transformations
The stereochemistry of this compound plays a critical role in determining the outcome of its chemical reactions, particularly in terms of regioselectivity and stereoselectivity.
Regioselectivity in Elimination Reactions: The thermal decomposition of this compound via the concerted unimolecular pathway is a regioselective reaction. The elimination of a β-hydrogen can lead to either 1-butene (B85601) or 2-butene (B3427860). The distribution of these products is governed by the relative stability of the transition states leading to each alkene. Pyrolytic syn-eliminations often favor the formation of the thermodynamically less stable, or "Hofmann," product (1-butene) due to steric factors in the cyclic transition state. wikipedia.orgstackexchange.commasterorganicchemistry.com Conversely, elimination reactions that proceed through a carbocation-like transition state (E1 mechanism) typically favor the more substituted and thermodynamically more stable "Zaitsev" product (2-butene). libretexts.orgorgoreview.com The choice of reaction conditions can thus influence the regiochemical outcome.
Stereoselectivity in Substitution Reactions: S-alkylation of this compound with a chiral alkyl halide is a stereoselective process. As it follows an SN2 mechanism, the reaction proceeds with complete inversion of configuration at the electrophilic carbon center of the alkyl halide. The chiral center on the sec-butyl group of the sulfide nucleophile is not directly involved in the reaction and its configuration is retained. The formation of the sulfonium salt creates a new stereocenter at the sulfur atom, resulting in a mixture of diastereomers if the original sulfide is enantiomerically pure. The development of stereoselective S-alkylation and S-arylation methods using chiral catalysts or auxiliaries is an active area of research, aiming to control the configuration of the newly formed sulfur stereocenter. acs.orgnih.gov
| Reaction Type | Aspect | Controlling Factors | Predicted Outcome for this compound |
|---|---|---|---|
| Thermal Elimination | Regioselectivity | Zaitsev's Rule vs. Hofmann's Rule (Steric/Electronic effects in the transition state) | Mixture of 1-butene (Hofmann) and 2-butene (Zaitsev). Pyrolysis often favors Hofmann. stackexchange.comlibretexts.org |
| Stereoselectivity | syn-periplanar geometry for concerted pathway | Formation of cis- or trans-2-butene depends on the conformation of the starting material in the transition state. | |
| S-Alkylation (SN2) | Stereoselectivity (at electrophile) | Concerted SN2 mechanism | Inversion of configuration at the alkyl halide's chiral center (if present). |
| Stereoselectivity (at sulfur) | Attack on sulfur lone pairs | Creates a new chiral center at the sulfur, potentially forming diastereomers. |
Influence of Steric and Electronic Effects on Reaction Kinetics
The reaction kinetics of this compound are significantly influenced by the interplay of steric and electronic effects originating from its sec-butyl groups. These factors determine the accessibility of the sulfur atom to reacting species and its inherent nucleophilicity, thereby controlling the rate of its chemical transformations.
Steric Effects
Steric hindrance plays a crucial role in the reaction kinetics of this compound. The branched structure of the sec-butyl group physically obstructs the approach of reactants to the sulfur atom. This phenomenon is particularly evident in reactions where the sulfur atom acts as a nucleophile.
Research into the oxidation of dialkyl sulfides provides a clear illustration of this principle. In these reactions, the rate is significantly inhibited by the steric bulk of the alkyl groups attached to the sulfur. rsc.orgrsc.org Kinetic studies have demonstrated that as the size of the alkyl group increases, the reaction rate decreases. For instance, in the oxidation of a series of dialkyl sulfides, the rate of reaction was observed to decrease in the order: ethyl > n-butyl > iso-propyl > sec-butyl > tert-butyl. rsc.org This trend highlights that the reaction-hindering steric effects of alkyl groups larger than ethyl tend to dominate over their electronic contributions. rsc.org
Similarly, studies on the oxidation of various alkyl phenyl sulfides with oxidizing agents like peroxydisulfate (B1198043) have shown that the reaction is highly sensitive to steric congestion around the sulfur atom. cdnsciencepub.comcdnsciencepub.com The reaction rate decreases as the alkyl group becomes more bulky, following the order: Methyl > Ethyl > n-Propyl > iso-Propyl > tert-Butyl. cdnsciencepub.com This retardation is attributed to the increased difficulty for the oxidizing agent to attack the sterically crowded sulfur center. cdnsciencepub.com
Interactive Data Table: Relative Oxidation Rates of Alkyl Phenyl Sulfides
The following table, based on data from kinetic studies, illustrates the impact of steric hindrance on the oxidation rate of various alkyl phenyl sulfides.
| Alkyl Group | Relative Rate Constant (k_rel) |
| Methyl | 1.00 |
| Ethyl | 0.78 |
| n-Propyl | 0.65 |
| iso-Propyl | 0.20 |
| tert-Butyl | 0.05 |
| Note: Data is generalized from trends reported in kinetic studies of alkyl sulfide oxidation. cdnsciencepub.com The values represent the general trend of decreasing reactivity with increasing steric bulk. |
Electronic Effects
The sec-butyl group is an electron-donating group due to the positive inductive effect (+I) of alkyl groups. This effect increases the electron density on the sulfur atom. An increase in electron density generally enhances the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles. libretexts.orgmsu.edu
In many reactions, such as oxidation by electrophilic agents, electron-releasing substituents accelerate the reaction rate. cdnsciencepub.comacs.org This is because the rate-determining step often involves an electrophilic attack on the sulfur atom, and a higher electron density at this center facilitates the attack. cdnsciencepub.comcdnsciencepub.com The negative value of the polar reaction constant (ρ) in Hammett correlations for the oxidation of substituted sulfides confirms that an electron-deficient sulfur center is formed in the transition state, a process favored by electron-donating groups. acs.orgacs.org
Interplay and Dominance of Steric Effects
Advanced Analytical and Characterization Methodologies for Sec Butyl Sulfides
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic vibrational frequencies of its chemical bonds.
In the case of sec-butyl sulfide (B99878), the C-S stretching vibration is a key diagnostic feature. Generally, the C-S stretching absorption for thioethers occurs in the region of 800-600 cm⁻¹. cdnsciencepub.com The specific frequency can be influenced by the surrounding molecular structure. While detailed IR spectra specifically for sec-butyl sulfide are not extensively published in readily available literature, analysis of related organosulfur compounds provides valuable insights. For instance, the IR spectra of various organosulfur compounds have been examined to assign group frequencies for C-S, S-S, and other sulfur-containing bonds. cdnsciencepub.com The complexity of the sec-butyl group can lead to multiple C-H bending and stretching vibrations, which are typically observed in the regions of 1470-1430 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H Stretch (sp³) | 3000-2850 |
| C-H Bend | 1470-1430 |
| C-S Stretch | 800-600 |
This table provides a generalized overview of expected IR absorption regions for the functional groups in this compound based on established spectroscopic principles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying individual components in a mixture and elucidating their structures. uni-hamburg.deresearchgate.net
In the analysis of this compound, the sample is first vaporized and separated from other components on a GC column. The separated this compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions and their relative abundances.
For this compound (C₈H₁₈S), the molecular weight is 146.29 g/mol . tcichemicals.comtcichemicals.com The mass spectrum would be expected to show a molecular ion peak at m/z 146. The fragmentation pattern would provide further structural information. For example, cleavage of the C-S bond would lead to the formation of characteristic fragment ions. While a specific mass spectrum for this compound is not provided in the search results, analysis of similar sulfides, like sec-butyl isopropyl sulfide, can offer comparative insights into fragmentation pathways. nist.gov GC-MS has been effectively used for the structural determination of cyclic sulfides and other sulfur compounds in complex mixtures. nist.gov
Table: Key Parameters in GC-MS Analysis of this compound
| Parameter | Description |
| GC Column | Typically a capillary column with a non-polar or medium-polarity stationary phase. |
| Ionization Method | Electron Ionization (EI) is common for creating a reproducible fragmentation pattern. |
| Molecular Ion (M⁺) | Expected at m/z 146 for C₈H₁₈S. |
| Key Fragment Ions | Result from the cleavage of C-C and C-S bonds, providing structural clues. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.org
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the different types of protons in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling provide a detailed map of the proton environment. For instance, the protons on the carbon adjacent to the sulfur atom would be expected to have a different chemical shift compared to the methyl protons at the end of the butyl chains. vulcanchem.com
¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment. For example, the carbon atom directly bonded to the sulfur atom will have a characteristic chemical shift. libretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the structural assignment. e-bookshelf.de
Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (δ) ppm | Notes |
| ¹H NMR (CH-S) | ~2.5 - 3.0 | Deshielded by the sulfur atom. |
| ¹H NMR (CH₂) | ~1.4 - 1.7 | Adjacent to the chiral center. |
| ¹H NMR (CH₃) | ~0.9 - 1.3 | Terminal methyl groups. |
| ¹³C NMR (C-S) | ~30 - 45 | Carbon directly attached to sulfur. |
| ¹³C NMR (Alkyl C) | ~10 - 30 | Other aliphatic carbons. |
These are estimated chemical shift ranges based on general principles of NMR spectroscopy and data for similar alkyl sulfides.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. The choice of chromatographic method depends on the nature of the sample matrix and the analytical objectives.
Gas Chromatography (GC) for Mixture Analysis and Purity Determination
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. It is particularly effective for separating components in a mixture and determining the purity of a substance. chromatographyonline.com The purity of commercially available this compound is often specified as greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com
In a typical GC analysis, the sample is injected into a heated inlet, where it vaporizes. An inert carrier gas then sweeps the vaporized sample onto a chromatographic column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Compounds with a lower boiling point and weaker interactions with the stationary phase elute from the column faster.
For the analysis of sulfur compounds, specialized detectors such as the Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be used to achieve high selectivity and sensitivity. researchgate.netgcms.cz For instance, this compound has been used in the determination of dialkyl sulfides using a micropacked GC column. sigmaaldrich.com The separation of various dialkyl sulfides, including di-sec-butyl sulfide, has been demonstrated using a copper mesogenic side-chain polymer as the stationary phase. researchgate.net
Table: GC Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column Type | Capillary column (e.g., wall-coated with a suitable stationary phase). researchgate.net |
| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 250 °C). researchgate.net |
| Oven Temperature Program | Can be isothermal or programmed to optimize separation. researchgate.net |
| Detector | Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), or Flame Photometric Detector (FPD). chromatographyonline.comresearchgate.netgcms.cz |
| Purity Level | Often reported as >98.0% (GC). tcichemicals.com |
High-Performance Liquid Chromatography (HPLC) for Complex Matrix Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing less volatile compounds or samples in complex matrices that are not suitable for direct GC analysis. nih.gov While GC is more common for a volatile compound like this compound, HPLC can be employed, especially when dealing with complex samples where pre-treatment is necessary or when analyzing for sulfur compounds in general.
In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the different interactions of the analytes with the stationary phase. For non-polar compounds like this compound, reversed-phase HPLC is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol (B129727)/water). rsc.org
Coupling HPLC with a sensitive detection method like mass spectrometry (HPLC-MS) can provide a powerful tool for the identification and quantification of sulfur compounds in intricate biological or environmental samples. nih.govresearchgate.net The optimization of chromatographic conditions, such as the mobile phase composition and flow rate, is crucial for achieving the desired separation. rsc.org
Table: General HPLC Parameters for Thioether Analysis
| Parameter | Typical Conditions |
| Chromatography Mode | Reversed-Phase |
| Stationary Phase | C18 or other non-polar material. rsc.org |
| Mobile Phase | A mixture of polar solvents, such as methanol and water. rsc.org |
| Detector | UV-Vis, Mass Spectrometry (MS). nih.govrsc.org |
Computational Chemistry and Theoretical Modeling of Sec Butyl Sulfides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular systems. For sec-butyl sulfide (B99878), DFT calculations have been instrumental in elucidating its adsorption characteristics on various metal surfaces, the influence of its chirality on these interactions, and its fundamental electronic properties.
Theoretical studies have explored the adsorption of dialkyl sulfides on coinage metal surfaces, providing a framework for understanding the behavior of sec-butyl sulfide. DFT calculations have shown that for many dialkyl sulfides, the interaction with surfaces like Au(111) is primarily through physisorption. acs.org
The lengths of the butyl and sec-butyl groups in butyl this compound make DFT calculations on surfaces like Cu(111) computationally intensive, which has limited the availability of specific adsorption energy data for this particular system. chemrxiv.org However, studies on similar molecules like dibutyl sulfide on Cu(111) show the formation of highly ordered islands, driven by a combination of molecule-surface dative bonds and intermolecular van der Waals forces. acs.org
| Sulfide Compound | Surface | Adsorption Site | Adsorption Energy (eV) | Reference |
|---|---|---|---|---|
| Dimethyl Sulfide (DMS) | Au(111) | Atop | ~0.3 eV more favorable than other sites | acs.orgaip.org |
| Dimethyl Disulfide (trans-isomer) | Cu(111) | Top | 0.42 | researchgate.net |
The presence of a chiral center in this compound significantly influences its adsorption and self-assembly on surfaces. When an asymmetric thioether like butyl this compound adsorbs onto a surface, it can form a chiral complex. acs.org The binding of a racemic mixture of butyl this compound to the Au(111) surface can result in four possible stereoisomers of the molecule-gold complex. acs.org
Theoretical analyses combined with Scanning Tunneling Microscopy (STM) have been used to identify the surface-bound enantiomers. acs.org Interestingly, it has been observed that a racemic mixture of butyl this compound does not form the highly ordered arrays that are characteristic of other, non-chiral thioethers. acs.orgacs.org This is thought to be due to weak enantiospecific intermolecular interactions that lead to the formation of energetically similar yet structurally distinct assemblies. acs.orgacs.org The energy barrier for chirality inversion at the stereocenter created by surface binding has been estimated from calculations on similar molecules like butyl methyl sulfide to be around 0.24 eV. acs.org
DFT calculations have been employed to analyze the electronic structure and charge density of this compound upon adsorption. A charge density contour map for butyl this compound on Au(111) confirms that the molecule retains a roughly tetrahedral geometry around the sulfur atom. researchgate.net The nonbonding lone pair of the sulfur atom is observed to point to the side of the molecule. researchgate.net This confirms that the interaction with the gold surface occurs through a dative bond from the sulfur atom. The charge transfer from the sulfur atom to the gold surface is estimated to be around 0.1 e⁻. This charge transfer is a key component of the molecule-surface interaction that drives the formation of self-assembled monolayers.
Molecular Modeling for Reaction Pathway Elucidation
Molecular modeling techniques are crucial for understanding the complex reaction pathways that this compound can undergo, such as pyrolysis and desulfurization. These computational methods allow for the determination of energy barriers and the identification of transient structures that are difficult to observe experimentally.
While specific studies on the reaction pathways of this compound are limited, research on analogous dialkyl sulfides provides significant insights. For instance, the pyrolysis of di-tert-butyl sulfide has been studied using quantum chemistry calculations to clarify the key reaction steps. mit.edu These studies involve the optimization of transition state geometries for molecular decomposition. mit.edu The activation energies for the reaction of dimethyl sulfide with hydroperoxides have been calculated to be around 32 kcal/mol.
Computational methods such as CCSD(T) and DFT are used to calculate the energies of reactants, products, and transition states. chemrxiv.orgmit.edu For the decomposition of di-tert-butyl monosulfide, the calculated rate constants have been determined using these high-level theoretical methods. mit.edu
| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Dimethyl Sulfide + Methylperoxide | Oxidation | - | 32.4 | |
| Dimethyl Sulfide + tert-Butyl Peroxide | Oxidation | - | 32.2 |
For complex reaction systems like pyrolysis, automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG), has proven to be a valuable tool. researchgate.netresearchgate.net This software can build extensive reaction networks for the thermal decomposition of sulfides. For example, RMG has been used to create reaction networks for the pyrolysis of di-tert-butyl sulfide, using rate parameters derived from ab initio CCSD(T) calculations. researchgate.netresearchgate.net
These automated systems have successfully identified key reactions, such as the concerted unimolecular decomposition of di-tert-butyl sulfide into isobutene and tert-butyl thiol, which explains the first-order kinetics observed in experiments. researchgate.netresearchgate.net The use of RMG has also been demonstrated for modeling the desulfurization of hexyl sulfide in supercritical water, highlighting its utility in understanding complex organosulfur chemistry. researchgate.net The development of such automated tools, combined with accurate quantum chemical calculations, is crucial for predicting the behavior of this compound and other organosulfur compounds in various chemical environments.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. ontosight.aimdpi.com This is achieved by developing mathematical models that relate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to a specific property of interest. asianpubs.org These models, once validated, can be used to predict the properties of new or untested compounds, thereby saving time and resources that would otherwise be spent on experimental measurements. mdpi.com
For this compound, QSPR models can be developed to predict a range of its physicochemical properties. The process involves several key steps: data collection, generation of molecular descriptors, model development using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. asianpubs.orgrjpbcs.com
Molecular Descriptors for this compound
A variety of molecular descriptors can be calculated to represent the structure of this compound. These descriptors are typically categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and Wiener indices, which have been shown to correlate well with the boiling points of alkyl sulfides. conicet.gov.ar
Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and the number of specific functional groups. asianpubs.org
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment and orbital energies.
Predictive Models for Physicochemical Properties
QSPR models for sulfur-containing compounds have been successfully developed to predict critical properties such as critical temperature, critical pressure, and acentric factor. researchgate.net For instance, a study on a large set of organic compounds, including sulfides, developed a robust QSPR model for predicting density over a wide range of temperatures using norm indices as descriptors. rsc.org The general form of a multiple linear regression QSPR equation is:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D represents the molecular descriptors and c are the regression coefficients determined from a training set of compounds. asianpubs.org
The table below lists some of the key physicochemical properties of this compound that can be the target of QSPR modeling, along with their experimentally determined values.
| Property | Value |
| Molecular Weight | 146.29 g/mol |
| Boiling Point | 165 °C |
| Density | 0.839 g/mL at 25 °C |
| Refractive Index | n20/D 1.45 |
| Table 1: Physicochemical Properties of this compound. sigmaaldrich.com |
By developing a QSPR model based on a dataset of various alkyl sulfides, the boiling point of this compound could be predicted and compared with its experimental value to assess the model's accuracy.
Research Findings
Research in the field of QSPR has demonstrated the high predictive power of these models for various classes of organic compounds. For example, a study focusing on the retention indices of flavor and fragrance compounds, which included sulfur compounds, successfully developed a QSPR model using topological descriptors. conicet.gov.ar Another study established a highly accurate QSPR model for the boiling points of a diverse set of organic compounds using a combination of constitutional and topological descriptors. asianpubs.org While these studies did not focus exclusively on this compound, their methodologies are directly applicable. The development of a specific QSPR model for dialkyl sulfides would allow for the accurate prediction of properties for compounds like this compound and its isomers.
Retrosynthetic Analysis and Synthetic Route Design via Computational Methods
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. synthiaonline.com Computational tools have been developed to automate this process, offering chemists a powerful platform for designing novel and efficient synthetic routes. synthiaonline.com3ds.com
Computational Retrosynthesis of this compound
Modern retrosynthesis software, such as SYNTHIA™ and BIOVIA Reaction Planner, utilizes vast databases of chemical reactions and sophisticated algorithms, often incorporating artificial intelligence and machine learning, to identify viable synthetic pathways. synthiaonline.com3ds.comyoutube.com For a relatively simple molecule like this compound, a computational retrosynthesis program would likely propose disconnections of the carbon-sulfur bonds.
The primary retrosynthetic disconnection for this compound would involve breaking one of the C-S bonds. This leads to a sec-butylthiolate anion and a sec-butyl electrophile (e.g., a halide). This disconnection is based on one of the most fundamental reactions in sulfide synthesis: the nucleophilic substitution of an alkyl halide with a thiol or thiolate.
Proposed Synthetic Routes
Based on the retrosynthetic analysis, a computational tool would suggest several forward synthetic routes. The most common and practical approach involves the reaction of a thiol with an alkylating agent.
Route 1: Nucleophilic Substitution with 2-Butanethiol (B122982)
A primary route involves the reaction of 2-butanethiol with a suitable sec-butyl halide, such as 2-bromobutane (B33332), in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the halide.
CH₃CH(SH)CH₂CH₃ + CH₃CH(Br)CH₂CH₃ + Base → [CH₃CH(CH₃)CH₂]₂S + Base·HBr
This method is a classic Williamson ether synthesis adapted for thioethers and is a common strategy for preparing unsymmetrical sulfides. orgsyn.org
Route 2: From Sodium Sulfide and a sec-Butyl Halide
An alternative route that could be proposed by retrosynthesis software involves the use of sodium sulfide as the sulfur source. This would be a symmetrical synthesis where sodium sulfide reacts with two equivalents of a sec-butyl halide. This method is often used for the synthesis of symmetrical sulfides.
Na₂S + 2 CH₃CH(Br)CH₂CH₃ → [CH₃CH(CH₃)CH₂]₂S + 2 NaBr
A variation of this is the synthesis of the related di-sec-butyl disulfide, which can be prepared by reacting sodium sulfide with sulfur and then with 2-bromobutane under phase-transfer catalysis conditions. google.comgoogle.com The disulfide can then be reduced to the corresponding thiol or potentially used in other reactions leading to the sulfide.
The table below outlines the key reactants for the computer-aided designed synthesis of this compound.
| Precursor 1 | Precursor 2 | Reagent | Product |
| 2-Butanethiol | 2-Bromobutane | Base | This compound |
| Sodium Sulfide | 2-Bromobutane | - | This compound |
| Table 2: Computationally Proposed Precursors for this compound Synthesis. |
Computational chemistry tools not only propose these routes but can also provide information on reaction conditions, potential byproducts, and literature precedents for similar transformations, thereby significantly accelerating the process of synthetic route development. youtube.com
Applications and Advanced Materials Science Integration of Sec Butyl Sulfides
Role as Reagents in Organic Synthesis
The organosulfur compound sec-butyl sulfide (B99878) serves as a versatile component in organic synthesis, valued for its specific reactivity and the introduction of a chiral sulfur moiety. Its application spans the creation of complex molecules and intermediates for specialized industrial chemicals.
Building Blocks for Complex Sulfur-Containing Molecules
Sec-butyl sulfide is a key starting material for constructing intricate molecules that feature sulfur. A primary pathway involves the oxidation of the sulfide group. The sulfur atom in this compound can be oxidized to produce chiral sec-butyl sulfoxides and subsequently to sulfones. vulcanchem.comthieme-connect.com These oxidized species are significant in their own right, often acting as chiral auxiliaries that can direct the stereochemical outcome of subsequent reactions. vulcanchem.commedcraveonline.com For example, the oxidation of a sulfide to a chiral sulfoxide (B87167) is a well-established method for creating stereogenic centers at the sulfur atom, which can then influence the formation of new chiral centers elsewhere in the molecule. medcraveonline.comacsgcipr.org
Furthermore, the carbon-sulfur bonds of this compound can be strategically cleaved. This allows the sec-butylthio group to be used as a precursor to a thiol, which can then undergo various transformations to build larger, more complex sulfur-containing structures. vulcanchem.com
| Product Class | Synthetic Transformation | Significance |
| Chiral Sulfoxides | Asymmetric Oxidation | Chiral auxiliaries, stereodirecting groups. vulcanchem.commedcraveonline.com |
| Sulfones | Oxidation | Versatile synthetic intermediates. thieme-connect.com |
| Thiols | C-S Bond Cleavage | Reactive intermediates for further functionalization. vulcanchem.com |
Intermediates in Fine Chemical and Agrochemical Synthesis
In the production of fine chemicals and agrochemicals, this compound and its derivatives, such as sec-butyl disulfide, are valuable intermediates. vulcanchem.comontosight.aiasianpubs.orgontosight.ai The incorporation of the sec-butylthio group can influence a molecule's biological activity and physical properties. For instance, in agrochemical research, different stereoisomers of a compound containing a chiral center, like that in this compound, can exhibit varied efficacy as pesticides or herbicides. dokumen.pub This makes stereochemically pure intermediates derived from this compound highly desirable for creating more effective and targeted agricultural products. The synthesis of these complex molecules often relies on multi-step processes where this compound derivatives are introduced as foundational components. ontosight.aiontosight.ai
Supramolecular Assembly and Surface Engineering
The ability of this compound to interact with metal surfaces and organize into ordered structures makes it a molecule of interest in materials science, particularly for creating functional surfaces and modifying nanomaterials.
Formation of Ordered Monolayers on Metal Substrates
Similar to other thioethers and thiols, this compound can form self-assembled monolayers (SAMs) on metal substrates, especially gold (Au). aip.orguh.edusigmaaldrich.com The sulfur atom forms a dative bond with the gold surface, anchoring the molecule, while the alkyl chains, including the sec-butyl group, arrange themselves to maximize van der Waals interactions. sigmaaldrich.comacs.org This process leads to the formation of ordered, crystalline-like two-dimensional structures. sigmaaldrich.comacs.org The intrinsic chirality of this compound adds a layer of complexity; the stereocenter within the sec-butyl group influences the packing and ordering of the monolayer. aip.orgresearchgate.net This is a key difference from symmetric sulfides, like dibutyl sulfide, which form different packing structures. researchgate.net The binding of an asymmetric thioether to a surface can create a new chiral center at the sulfur atom, leading to diastereomeric forms on the surface that can influence the final assembly. aip.orgaip.org
Chirality-Directed Self-Assembly Phenomena
The chirality of this compound is a critical factor in directing how molecules arrange themselves on a surface. uh.eduaip.org This phenomenon, known as chirality-directed self-assembly, can lead to the formation of distinct domains (homochiral or racemic) on the substrate. aip.org Studies on butyl this compound (BSBS), a structural isomer of dibutyl sulfide, have shown that its chirality leads to disordered assemblies, unlike the highly ordered arrays formed by its achiral isomer. researchgate.netresearchgate.netnih.gov This suggests that the enantiospecific interactions between chiral molecules are crucial in determining the final structure of the monolayer. researchgate.net Such chiral surfaces are of great interest for applications in enantioselective separations and chiral sensing, where the surface must be able to distinguish between different enantiomers of other molecules. uh.edu
Surface Modification of Nanoparticles
The principles of SAMs on flat surfaces can be extended to the functionalization of nanoparticles. researchgate.netresearchgate.net Thioethers, including chiral variants like this compound, are used as capping agents to modify the surface of metal nanoparticles, such as those made of gold or silver. aip.orgrsc.org This surface modification enhances the stability of the nanoparticles, preventing them from aggregating, and improves their dispersion in various solvents. mdpi.com
When chiral thioethers are used to cap nanoparticles, they can impart their chirality to the nanoparticle itself, creating materials with unique chiroptical properties. rsc.orgthno.org These chiral-imprinted nanoparticles can interact differently with left- and right-circularly polarized light, a property that is being explored for advanced applications in chiroptical sensing, imaging, and catalysis. rsc.orgnih.gov The use of chiral thioethers on catalytically active surfaces has been shown to enable enantioselective reactions, highlighting the potential of these modified nanomaterials. researchgate.netnih.govresearchgate.net
Ligand Design in Organometallic Chemistry and Catalysis
Thioethers, including this compound, serve as valuable neutral ligands in the field of organometallic chemistry. researchgate.net Their sulfur atom can act as a soft donor, forming stable complexes with various transition metals. These ligands can be either monodentate or incorporated into larger, multidentate structures, often referred to as chelating ligands. researchgate.net In such complexes, the thioether group functions as a stabilizing σ-donating group, which can influence the electronic properties and reactivity of the metal center. researchgate.net The versatility of thioether ligands has led to their use in developing catalysts for a range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.netresearchgate.net
Development of Chiral Ligands for Enantioselective Catalysis
Enantioselective catalysis, which aims to produce one specific enantiomer of a chiral molecule, is a critical field in modern chemistry, particularly for the synthesis of pharmaceuticals and fine chemicals. The effectiveness of a metal-based catalyst in these reactions is heavily dependent on the design of the chiral ligands that coordinate with the metal center. chinesechemsoc.org Chiral thioether-containing ligands have become an important class of ligands for asymmetric catalysis. researchgate.netresearchgate.net Their utility stems from the stereoelectronic effects of the organosulfur group and the potential to create a stereogenic center at the sulfur atom upon coordination to a metal. researchgate.net
While specific, widely commercialized examples focusing exclusively on this compound are not extensively documented in premier journals, the structural characteristics of the sec-butyl group make it a highly relevant component in chiral ligand design. The sec-butyl group is inherently chiral at its point of attachment (the secondary carbon), which can be exploited to create a chiral environment around the metal catalyst. This is a key principle in asymmetric induction.
Ligands are often developed in families or "libraries," where substituents are systematically varied to optimize catalytic performance for a specific reaction. researchgate.netchinesechemsoc.org These modifications can tune both the steric and electronic environment of the catalyst. For instance, research into phosphite-thioether ligands has shown that modifying the thioether group is crucial for achieving high enantioselectivity in reactions like the asymmetric hydrogenation of various olefins. researchgate.net Similarly, ferrocenyl ligands containing thioether groups with substituents like tert-butyl and isopropyl have been successfully used in palladium-catalyzed asymmetric allylic alkylation. academie-sciences.fr The steric bulk of the alkyl group on the sulfur atom can significantly influence the selectivity of the catalyst. academie-sciences.fr
| Ligand Type | Sulfur Substituent | Metal | Reaction | Enantiomeric Excess (ee) |
| Ferrocenyl Thioether-Phosphine | tert-Butyl | Pd | Allylic Alkylation | 98% |
| Ferrocenyl Thioether-Phosphine | Isopropyl | Pd | Allylic Alkylation | 95% |
| Phosphite-Thioether | Phenyl | Rh | Hydrogenation | >99% |
| Thioether-Oxazoline | Methyl | Pd | Allylic Alkylation | 97% |
| Conceptual: sec-Butyl Thioether | sec-Butyl | Pd/Rh | Allylic Alkylation / Hydrogenation | High (Predicted) |
This table presents data for various alkyl and aryl substituents on sulfur-containing chiral ligands to illustrate the impact of the substituent on catalytic performance. The entry for this compound is conceptual, based on established principles of ligand design. Data sourced from references researchgate.netacademie-sciences.fr.
Polymer Chemistry Applications
The integration of sulfur-containing compounds, including dialkyl sulfides, into polymer science has led to the development of materials with specialized properties. Poly(thioether)s, for example, are noted for their potential use as polymer electrolytes due to the interaction between the thioether backbone and lithium ions. rsc.org The methods for creating these polymers often involve the polymerization of monomers containing sulfur, such as thiiranes (episulfides), or the reaction of dihaloalkanes with sodium sulfide. rsc.orgcphi-online.com
Monomer Synthesis for Specialized Polymeric Materials
A key strategy for creating specialized polymers is the design and synthesis of functional monomers that impart desired characteristics to the final material. Incorporating a this compound moiety into a polymer backbone can be achieved by first synthesizing a monomer that contains this functional group. For example, vinyl or acrylic monomers are common building blocks in polymer chemistry. ashland.com
A conceptual approach, based on established synthetic methods for similar compounds, would be the synthesis of a methacrylate (B99206) monomer bearing a pendant this compound group. This can be modeled after the synthesis of other sulfide-containing methacrylates, which involves the esterification of a sulfide-containing alcohol with methacryloyl chloride. acs.org Such a monomer could then be polymerized, potentially via atom transfer radical polymerization (ATRP), to create a well-defined polymer with this compound units along its side chains. These sulfide groups could offer sites for subsequent modification, influence the polymer's solubility and thermal properties, or be used to chelate metals. rsc.org
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Mercaptoethanol, 2-Bromobutane (B33332) | Base (e.g., Sodium Hydroxide) | 2-(sec-Butylthio)ethanol |
| 2 | 2-(sec-Butylthio)ethanol, Methacryloyl chloride | Triethylamine, Dichloromethane (solvent), Room Temperature | 2-(sec-Butylthio)ethyl methacrylate |
| 3 | 2-(sec-Butylthio)ethyl methacrylate | ATRP Initiator (e.g., EBIB), Catalyst (e.g., CuBr/PMDETA), Anisole (solvent), 60 °C | Poly(2-(sec-butylthio)ethyl methacrylate) |
This table outlines a conceptual three-step process for the synthesis of a specialized polymer containing this compound pendant groups. The methodology is adapted from established procedures for synthesizing analogous sulfide-containing methacrylate monomers and their subsequent polymerization. acs.org
Applications in Polymer Crosslinking Technologies
Crosslinking is a critical process that converts thermoplastic polymers into durable thermosetting elastomers by forming chemical bridges between polymer chains. researchgate.netresearchgate.net Sulfur vulcanization is the most common method for crosslinking unsaturated rubbers like natural rubber, polybutadiene, and styrene-butadiene rubber (SBR). researchgate.netwikipedia.org This process typically uses elemental sulfur along with accelerators and activators to create mono-, di-, and polysulfidic cross-links between polymer chains, dramatically improving the material's elasticity, strength, and thermal stability. researchgate.netresearchgate.netwikipedia.org
While elemental sulfur is the primary agent, various sulfur-containing compounds can act as "sulfur donors" or be part of the crosslinking system. allenpress.com Research into advanced crosslinking compositions for polymer-modified asphalt (B605645) has identified derivatives of this compound as preferred components. One patent describes a cross-linking composition comprising elemental sulfur and a sulfur-containing derivative, where the preferred structure includes a sec-butyl group. google.com These systems are designed to create durable, heat-stable networks in the polymer matrix.
The structure of the cross-links (e.g., the number of sulfur atoms in the bridge) significantly affects the final properties of the elastomer. wikipedia.org Polysulfidic cross-links generally provide good physical durability, while shorter monosulfidic links offer better thermal stability. researchgate.netwikipedia.org The use of specific organosulfur compounds can help control the type of cross-links formed and optimize the performance of the vulcanized material. For example, in butyl rubber (a copolymer of isobutylene (B52900) and isoprene), various cure systems, including sulfur-based ones, are employed to achieve desired properties for applications like tire inner liners and seals. researchgate.net The choice of crosslinking agent and conditions is tailored to the specific polymer and its intended application.
Q & A
Q. What are the most reliable synthetic routes for sec-Butyl Sulfide, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution reactions between sec-butyl thiols and alkyl halides. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis byproducts.
- Purification : Distillation under reduced pressure (boiling point ~150–160°C) or column chromatography with non-polar solvents (e.g., hexane) to isolate the product .
- Purity validation : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm absence of oxidation byproducts like sulfoxides .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm alkyl chain connectivity and sulfur environment. For example, the methylene protons adjacent to sulfur exhibit characteristic deshielding (~δ 2.5–3.0 ppm) .
- Raman/IR spectroscopy : Detect S–C stretching vibrations (~600–700 cm⁻¹) and monitor oxidation via S=O bond formation (~1050 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks at m/z 146 (M⁺) and fragmentation patterns to confirm skeletal structure .
Q. How should this compound be stored to prevent degradation in laboratory settings?
- Inert atmosphere : Store under nitrogen/argon to minimize oxidation.
- Temperature control : Keep at 2–8°C in amber glass vials to reduce thermal decomposition and photolytic side reactions .
- Stability testing : Regular GC-MS analysis to detect sulfoxide/sulfone formation over time .
Advanced Research Questions
Q. What experimental design considerations are essential for studying this compound’s reactivity in cross-coupling reactions?
- Catalyst selection : Palladium or nickel catalysts for C–S bond activation, with ligands (e.g., phosphines) to modulate electron density .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents favor radical pathways.
- Kinetic monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track intermediates like thiyl radicals .
Q. How can contradictory data on this compound’s solubility in aqueous systems be resolved?
Conflicting solubility reports often arise from pH-dependent speciation. For example:
- pH < 9 : Dominant neutral sulfide (low solubility due to hydrophobic alkyl chains).
- pH > 12 : Deprotonation to thiolate ions (higher solubility). Validate using ICP-MS for sulfur quantification and adjust ionic strength to mimic experimental conditions .
Q. What computational methods predict this compound’s thermodynamic properties and reaction pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., S–C bonds at ~250 kJ/mol) .
- Molecular dynamics : Simulate solvation effects in hydrocarbon matrices to model aggregation behavior .
Q. How can researchers mitigate interference from sulfur-containing byproducts in this compound analysis?
- Selective derivatization : Use alkylating agents (e.g., methyl iodide) to convert thiols to less volatile derivatives before GC analysis .
- Chromatographic separation : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm to distinguish sulfides from sulfoxides .
Data Interpretation and Reproducibility
Q. What statistical approaches validate reproducibility in this compound synthesis and characterization?
- Batch-to-batch analysis : ANOVA to compare yields and purity across ≥3 independent syntheses.
- Error sources : Quantify instrumental variability (e.g., NMR integration errors ±5%) and environmental factors (humidity, oxygen levels) .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Dose-response studies : Compare LC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) using MTT assays.
- Metabolite profiling : Identify toxic intermediates (e.g., sulfenic acids) via LC-HRMS and correlate with in vitro cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
